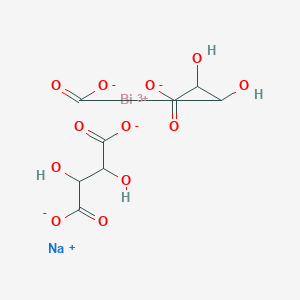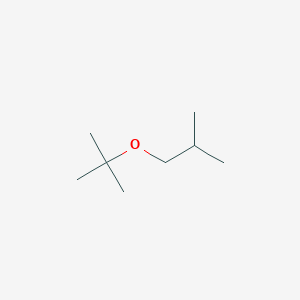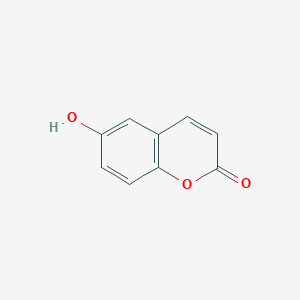
6-Hydroxycoumarin
Descripción general
Descripción
6-Hydroxycoumarin is a coumarin that has anti-inflammatory, anti-pyretic, anti-oxidant, vasodilator, anti-amoebic, anti-bacterial, anti-fungal, bacteriostatic, and antitumor activity .
Synthesis Analysis
Coumarin derivatives were chemically synthesized from 4-hydroxycoumarin . The new coumarin derivatives were confirmed by nuclear magnetic resonance data . A convenient synthesis of 6-hydroxycoumarin was also reported .Molecular Structure Analysis
The electronic, vibrational, and structural properties of 6-Hydroxycoumarin have been studied using ultraviolet absorption and Infrared spectroscopy techniques . Quantum chemical calculations have been performed at DFT/B3LYP level of theory to get the optimized geometry and vibrational frequencies of normal modes .Chemical Reactions Analysis
Chemical activity, molecular orbital energies, band gap, and hyper-polarizability information have been computed from quantum chemical simulations . NBO analysis helped in understanding the stability of the molecule arising from hyper-conjugative interaction and charge delocalization .Physical And Chemical Properties Analysis
6-Hydroxycoumarin has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Aplicaciones Científicas De Investigación
Summary of the Application
6-Hydroxycoumarin, as a type of coumarin-fused-coumarin, has attracted significant attention in the scientific world due to its boundless applications in interdisciplinary areas .
Methods of Application or Experimental Procedures
Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .
Results or Outcomes
Owing to their extended molecular framework, they possess interesting photophysical properties depending on the fused coumarin ring systems .
2. Application in Physical Chemistry Chemical Physics
Summary of the Application
The detection and quantification of hydroxyl radicals (HO˙) generated by low-temperature plasmas (LTPs) are crucial for understanding their role in diverse applications of plasma radiation .
Methods of Application or Experimental Procedures
In this study, the formation of HO˙ in the irradiated aqueous phase is investigated at various plasma parameters, by probing them indirectly using the coumarin molecule . A quantification methodology for these radicals is proposed, combining spectrophotometry to study the coumarin reaction with hydroxyl radicals and fluorimetry to evaluate the formation yield of the hydroxylated product, 7-hydroxycoumarin .
Results or Outcomes
This approach enhances our comprehension of HO˙ formation during LTP irradiation, adding valuable insights to plasma’s biological applications .
3. Application as Natural Fluorophore
Summary of the Application
Coumarins, including 6-Hydroxycoumarin, are secondary metabolites made up of benzene and α-pyrone rings fused together. They have numerous biological and therapeutic properties. One of the key roles of coumarins is as fluorophores, which are extensively used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Methods of Application or Experimental Procedures
The fluorescence of coumarin core is influenced by structural features and conditions. Various synthetic strategies for coumarin core involving both conventional and green methods have been discussed .
Results or Outcomes
The characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways have been studied in detail .
4. Application in Absorption Spectra
Summary of the Application
The absorption spectra of coumarin and its derivatives have been investigated. The study involves UV–Visible spectroscopy and fluorescence spectroscopy .
Methods of Application or Experimental Procedures
The effects of salts on fluorescence spectra and UV–Visible spectra have been studied. Solvatochromic shifts have also been analyzed .
Results or Outcomes
The investigation has provided insights into the therapeutic, biochemical, and pharmacological applications of coumarins .
5. Application as Metal Ion Detection
Summary of the Application
Coumarins, including 6-Hydroxycoumarin, have been used in metal ion detection . This is due to their ability to bind metal ions, which has implications in various fields, including therapeutic and biochemical applications .
Methods of Application or Experimental Procedures
The application involves the use of coumarin derivatives in fluorescence labeling, which allows for the detection of metal ions .
Results or Outcomes
The use of coumarins in metal ion detection has contributed to advancements in molecular imaging, analytical, bioorganic, and materials chemistry .
6. Application in Plasma Displays
Summary of the Application
Coumarin-fused-coumarins, including 6-Hydroxycoumarin, have been used in plasma displays . This is due to their interesting photophysical properties, which are influenced by the fused coumarin ring systems .
Methods of Application or Experimental Procedures
The application involves the synthesis of coumarin-fused-coumarin analogues, which are then used in the creation of plasma displays .
Results or Outcomes
The use of coumarin-fused-coumarins in plasma displays has led to advancements in display technology, contributing to the development of more efficient and high-quality displays .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJXIFQYOPWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209760 | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxycoumarin | |
CAS RN |
6093-68-1 | |
| Record name | 6-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6093-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


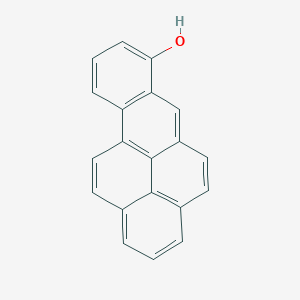
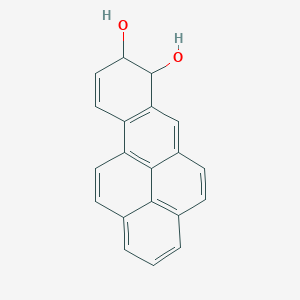
![9-Hydroxybenzo[a]pyrene](/img/structure/B196084.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
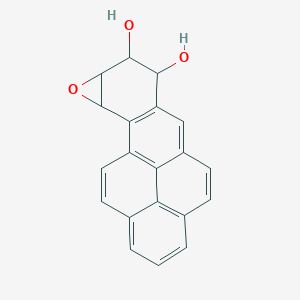
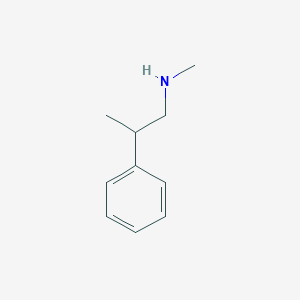
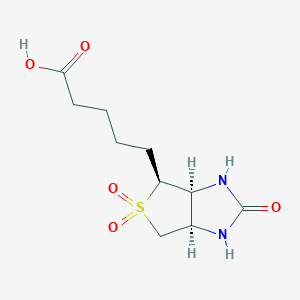
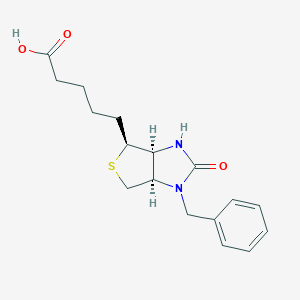
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
